molecular formula C22H22O8 B1209430 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one CAS No. 4354-76-1

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

Cat. No. B1209430
CAS RN: 4354-76-1
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules that exhibit a complex structure incorporating multiple functional groups and ring systems. This complexity suggests a potential for diverse chemical properties and biological activity. It shares structural features with benzodioxoles and benzofurans, which are known for their presence in various natural products and synthetic compounds with significant pharmaceutical applications.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step organic reactions, starting from simpler precursors. For similar compounds, key steps may include the formation of benzodioxole and benzofuran rings, followed by the introduction of hydroxy and methoxy groups through electrophilic aromatic substitution or via nucleophilic substitution reactions. For instance, the Heck reaction and Stetter reaction have been utilized in the synthesis of related structures, indicating the potential use of palladium-catalyzed coupling and aldehyde condensation strategies (Hasebein et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of complex organic compounds is typically carried out using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the molecular framework, functional group orientation, and stereochemistry. For compounds containing benzodioxole and benzofuran units, intramolecular hydrogen bonding and pi-pi stacking interactions are common structural features that influence the molecular conformation and stability (Low et al., 2002).

Scientific Research Applications

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Here are some of the applications of TMP-bearing compounds:

  • Anti-cancer effects : The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
  • Anti-fungal and anti-bacterial properties : Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
  • Antiviral activity : There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
  • Anti-parasitic agents : Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma .
  • Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties : These compounds have been associated with these properties, thereby expanding their therapeutic scope .
  • Antioxidant properties : The DPPH test, which is widely used to assess the free radical scavenging potential of compounds, has indicated that TMP-containing hybrids possess potent antioxidant properties .
  • Tubulin inhibitory effect : Anti-tubulin assay studies on 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-one derivatives revealed that certain compounds exhibited a tubulin inhibitory effect .
  • Pharmacological use : A novel scaffold, anomeric N,N-diarylamino tetrahydropyran, which contains the TMP group, has been used in pharmacological research .
  • Scaffold-based drug design : The TMP group has been used in scaffold-based drug design, contributing to the development of various biologically active molecules .

properties

IUPAC Name

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347791
Record name 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

CAS RN

4354-76-1
Record name Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 2
Reactant of Route 2
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 3
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 4
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 5
Reactant of Route 5
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 6
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

Citations

For This Compound
4
Citations
EARF SMUT - researchgate.net
Rice false smut disease, caused by the fungus Ustilaginoidea virens, is an increasing concern for rice researchers and producers, because of a unique pathological system to enrich the …
Number of citations: 2 www.researchgate.net
P Çıkla-Süzgün, ŞG Küçükgüzel - Current drug targets, 2021 - ingentaconnect.com
Apoptosis is often called programmed cell death and is defined as a self-directed cell destruction process. It is different from necrosis due to the activation of caspases during this …
Number of citations: 8 www.ingentaconnect.com
PN Bhagriya - 2022 - search.proquest.com
Cancer, regarded as" a wound that never heals", is characterized by unchecked proliferation of abnormal cells and anomalous recognition of the immune system (Yin et al., 2021). It is a …
Number of citations: 0 search.proquest.com
정승일, 김정훈 - 한약정보연구회지, 2013 - herba.kr
The chemical constituents of Angelica decursiva (Miq.) Franch. & Sav., Peucedanum praeruptorum Dunn and Anthriscus sylvestris (L.) Hoffm., papers were investigated and compared. …
Number of citations: 5 herba.kr

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